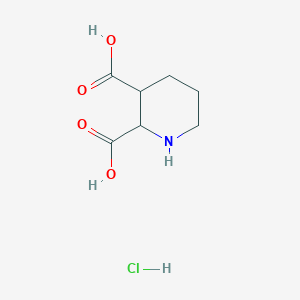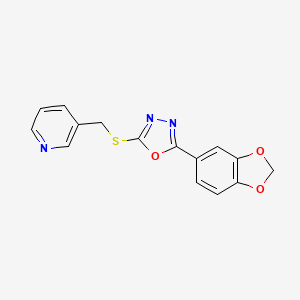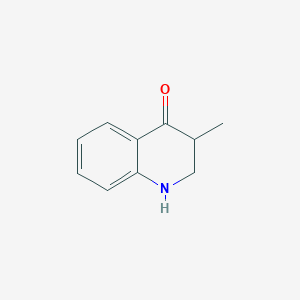
Methyl 2-(benzenesulfonyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(benzenesulfonyl)butanoate, also known as MBSB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
Methyl 2-(benzenesulfonyl)butanoate inhibits HDACs by binding to the active site of the enzyme, preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which promotes gene expression and alters cellular signaling pathways. The exact mechanism by which this compound induces apoptosis and improves cognitive function is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from mitochondria, which activates caspases and leads to cell death. This compound has also been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. This effect is thought to be due to the ability of this compound to increase histone acetylation and promote gene expression in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-(benzenesulfonyl)butanoate in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, such as trichostatin A and valproic acid, this compound does not inhibit other enzymes, such as histone acetyltransferases (HATs). This allows for more precise control of gene expression and signaling pathways. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
Future research on Methyl 2-(benzenesulfonyl)butanoate could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases. Studies could also investigate the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, research could explore the development of new methods for synthesizing and administering this compound to improve its solubility and bioavailability.
Méthodes De Synthèse
Methyl 2-(benzenesulfonyl)butanoate can be synthesized using various methods, including the reaction of butyric acid with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. Another method involves the reaction of butyric acid with benzenesulfonyl hydrazide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). Both methods result in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
Methyl 2-(benzenesulfonyl)butanoate has been used in scientific research for its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to improve memory and learning in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
methyl 2-(benzenesulfonyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-10(11(12)15-2)16(13,14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWMURDMLXRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)






